molecular formula C3H3ClF2O2S B1436089 2,2-Difluorocyclopropane-1-sulfonyl chloride CAS No. 1935280-15-1

2,2-Difluorocyclopropane-1-sulfonyl chloride

Cat. No.: B1436089
CAS No.: 1935280-15-1
M. Wt: 176.57 g/mol
InChI Key: QXEHPDCUUOQBIX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the cyclopropane ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable building block in organic synthesis.

Properties

IUPAC Name

2,2-difluorocyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2O2S/c4-9(7,8)2-1-3(2,5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEHPDCUUOQBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluorocyclopropane-1-sulfonyl chloride
Reactant of Route 2
2,2-Difluorocyclopropane-1-sulfonyl chloride
Reactant of Route 3
2,2-Difluorocyclopropane-1-sulfonyl chloride
Reactant of Route 4
2,2-Difluorocyclopropane-1-sulfonyl chloride
Reactant of Route 5
2,2-Difluorocyclopropane-1-sulfonyl chloride
Reactant of Route 6
2,2-Difluorocyclopropane-1-sulfonyl chloride

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